

# (+)-Licarin A chemical structure and stereochemistry

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Compound Name: (+)-Licarin

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An In-depth Technical Guide to **(+)-Licarin A**: Chemical Structure and Stereochemistry

## Introduction

Licarin A is a naturally occurring dihydrobenzofuran neolignan found in various plant species, including nutmeg (*Myristica fragrans*).<sup>[1]</sup> This compound has attracted significant scientific interest due to its wide range of pharmacological properties, including potential anticancer, anti-inflammatory, neuroprotective, and antiparasitic activities.<sup>[2][3]</sup> As a chiral molecule, Licarin A exists as two enantiomers: **(+)-Licarin A** and **(-)-Licarin A**. The stereochemistry of these molecules plays a crucial role in their biological efficacy and interaction with specific targets.<sup>[2]</sup> This guide provides a detailed overview of the chemical structure, stereochemistry, and relevant experimental data for **(+)-Licarin A**.

## Chemical Structure and Physicochemical Properties

**(+)-Licarin A** is characterized by a dihydrobenzofuran core structure. Its systematic IUPAC name is 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol.<sup>[4]</sup> The molecule consists of two phenylpropanoid units linked to form the rigid heterocyclic system.

Table 1: Physicochemical Properties of Licarin A

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>22</sub> O <sub>4</sub>	[4]
Molecular Weight	326.39 g/mol	[5]
Exact Mass	326.151809 g/mol	[4]
IUPAC Name	2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol	[4]
CAS Number	51020-86-1	[6]
Appearance	White solid/powder	[7]
XLogP3-AA	4.4	[4]

## Stereochemistry and Absolute Configuration

The biological activity of Licarin A is highly dependent on its stereochemistry. The molecule possesses two chiral centers at the C-2 and C-3 positions of the dihydrobenzofuran ring, leading to the existence of enantiomeric pairs.

- **(+)-Licarin A:** This enantiomer has the absolute configuration of (2S, 3S).[4]
- **(-)-Licarin A:** This is the other enantiomer with a (2R, 3R) absolute configuration.[8]

The spatial arrangement of the substituents at these stereocenters dictates how the molecule interacts with chiral biological targets such as enzymes and receptors, leading to differences in pharmacological activity between the enantiomers.[2] For instance, NOESY correlation data has been used to confirm a trans relationship between the protons at H-7 and H-8.[9] The absolute configuration is a critical descriptor, defined by the Cahn-Ingold-Prelog priority rules, which assign an R or S designation to each chiral center.[10][11]

## Spectroscopic Data

The structure of **(+)-Licarin A** has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).[\[7\]](#)[\[12\]](#)Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data for (+)-Licarin A in  $\text{CDCl}_3$ 

Position	$^1\text{H}$ NMR ( $\delta$ , ppm, J in Hz)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
1	-	132.1
2	-	108.9
3	-	147.0
4	-	146.0
5	-	113.7
6	6.90 (1H, dd, J = 8.3, 2.0)	120.1
7	5.10 (1H, d, J = 10.0)	94.0
8	3.44	46.0
9	1.41 (3H, d, J = 7.1)	16.9
1'	-	131.6
2'	6.75 (1H, s)	108.4
3'	-	145.1
4'	-	147.0
5'	-	133.0
6'	6.77 (1H, s)	112.9
7'	6.36 (1H, dd, J = 16.0, 1.5)	130.8
8'	6.10 (1H, dq, J = 16.0, 6.5)	124.0
9'	1.88 (3H, dd, J = 7.0, 2.0)	19.1
3-OMe	-	56.1
3'-OMe	3.88 (3H, s)	56.0
OH-4	5.63 (1H, s)	-

Data compiled from reference[9].

## Biological Activity: An Enantioselective Profile

Studies have demonstrated significant differences in the biological activities of the Licarin A enantiomers, highlighting the importance of stereoselectivity.

Table 3: Comparative Biological Activities of Licarin A Enantiomers

Activity	Target	(+)-Licarin A	(-)-Licarin A	Racemic (±)-Licarin A	Reference
Trypanocidal	Trypanosoma cruzi	IC <sub>50</sub> = 87.73 μM	IC <sub>50</sub> = 23.46 μM	IC <sub>50</sub> = 127.17 μM	[2]
Schistosomicidal	Schistosoma mansoni	Inactive	LC <sub>50</sub> = 91.71 μM	LC <sub>50</sub> = 53.57 μM	[2]
Anti-inflammatory	TNF-α production (RBL-2H3 cells)	IC <sub>50</sub> = 12.6 μM	Data not available	Data not available	[2]
Anticancer	DU-145 prostate cancer cells	IC <sub>50</sub> = 100.06 μM	Data not available	Data not available	[2]
Anticancer	NCI-H23 lung cancer cells	IC <sub>50</sub> = 20.03 μM	Data not available	Data not available	[6]
Anticancer	A549 lung cancer cells	IC <sub>50</sub> = 22.19 μM	Data not available	Data not available	[6]
Antileishmanial	Leishmania major promastigotes	IC <sub>50</sub> = 9.59 μg/mL	Data not available	Data not available	[6]
Antileishmanial	Leishmania major amastigotes	EC <sub>50</sub> = 4.71 μg/mL	Data not available	Data not available	[6]

As shown, (-)-Licarin A is the more potent enantiomer for trypanocidal activity, while **(+)-Licarin A** demonstrates significant anti-inflammatory and potential anticancer properties.[\[2\]](#)

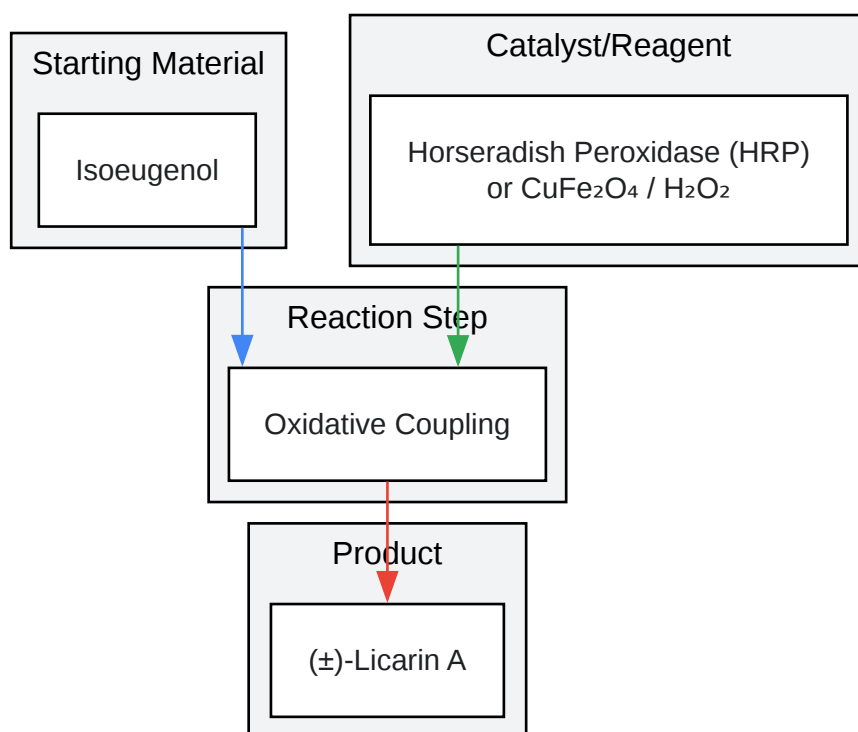
## Experimental Protocols & Visualizations

### Synthesis of Licarin A

The primary method for synthesizing Licarin A is through the oxidative coupling of isoeugenol.[\[1\]](#) This biomimetic approach mimics the natural biosynthetic pathways.

Protocol: Enzymatic Synthesis of (±)-Licarin A

- **Preparation of Reaction Mixture:** Isoeugenol is dissolved in an appropriate aqueous buffer system.
- **Enzyme Addition:** Horseradish peroxidase (HRP) is added to the isoeugenol solution.[\[1\]](#) Alternatively, natural biocatalysts like coconut water, which contains peroxidases, can be used with hydrogen peroxide.[\[1\]](#)[\[13\]](#)
- **Reaction Conditions:** The reaction is typically carried out under mild conditions with stirring. Recent methods have also employed heterogeneous catalysts like  $\text{CuFe}_2\text{O}_4$  for improved yield and selectivity.[\[1\]](#)
- **Reaction Monitoring:** The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC).
- **Extraction and Purification:** Once the reaction is complete, the product is extracted using an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography to yield racemic (±)-Licarin A.[\[1\]](#)



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Synthesis of (±)-Licarin A from Isoeugenol.

## Enantiomeric Resolution

To study the specific activities of each enantiomer, the racemic mixture must be separated.

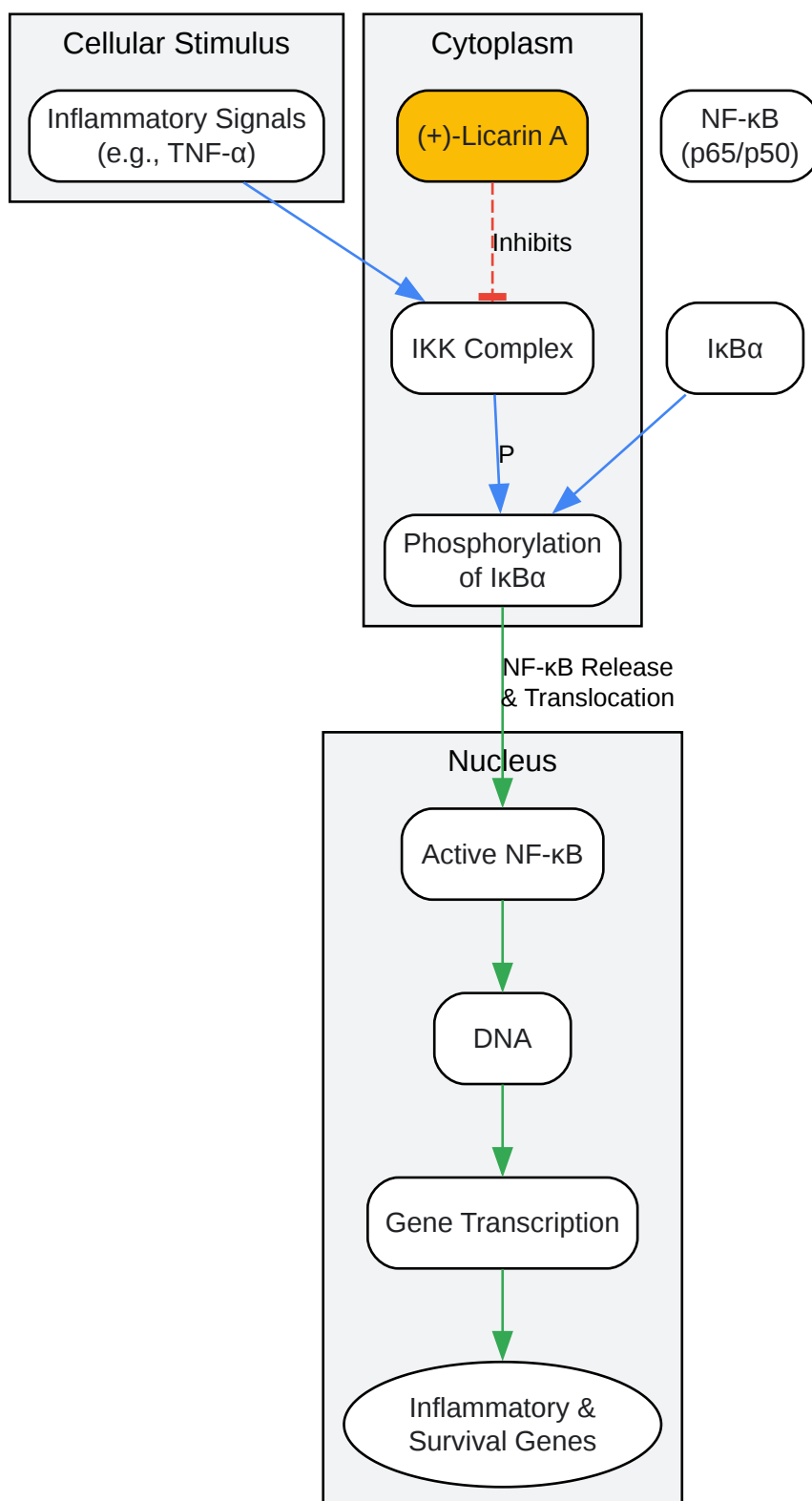
Protocol: Chiral HPLC Resolution of (±)-Licarin A

- Sample Preparation: The synthesized (±)-Licarin A is dissolved in the mobile phase.
- Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is used.
- Chiral Stationary Phase: A chiral column, such as CHIRALPACK® AD, is employed for the separation.<sup>[14]</sup>
- Mobile Phase: A typical mobile phase is a mixture of n-hexane and 2-propanol (e.g., 9:1 v/v).<sup>[14]</sup>

- Elution: The sample is injected, and the enantiomers are eluted at a constant flow rate (e.g., 1.0 mL/min).[14]
- Detection and Collection: The separated enantiomers are detected by the PDA detector. The fractions corresponding to **(+)-Licarin A** (retention time ~12.13 min) and **(-)-Licarin A** (retention time ~18.90 min) are collected separately.[14]
- Purity Analysis: The enantiomeric excess (ee) of the collected fractions is determined to ensure high purity (>99.9%).[14]

## Biological Signaling Pathway: NF- $\kappa$ B Inhibition

**(+)-Licarin A** has been shown to exhibit anticancer and chemopreventive effects, partly through the inhibition of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][7] This pathway is crucial in regulating inflammatory responses and cell survival, and its dysregulation is implicated in cancer.



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Inhibitory action of **(+)-Licarin A** on the NF-κB pathway.



## Conclusion

**(+)-Licarin A** is a dihydrobenzofuran neolignan with a defined (2S, 3S) absolute configuration that is critical to its biological function. Its chemical structure has been well-characterized by modern spectroscopic methods. The distinct pharmacological profiles of its enantiomers, particularly the anti-inflammatory and anticancer potential of **(+)-Licarin A** and the potent antiparasitic activity of **(-)-Licarin A**, underscore the importance of stereochemistry in drug development. The established protocols for its synthesis and enantiomeric separation provide a solid foundation for further research into its therapeutic applications.

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